1-(2-Bromothiazol-4-yl)cyclopropan-1-ol
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Overview
Description
1-(2-Bromothiazol-4-yl)cyclopropan-1-ol is a chemical compound with the molecular formula C6H6BrNOS and a molecular weight of 220.09 g/mol . It features a cyclopropanol ring substituted with a bromothiazole moiety, making it an interesting compound for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromothiazol-4-yl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor with a bromothiazole derivative. The reaction conditions often include the use of strong bases and solvents like dichloromethane or tetrahydrofuran to facilitate the cyclopropanation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromothiazol-4-yl)cyclopropan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of cyclopropanone derivatives.
Reduction: Formation of cyclopropanol derivatives.
Substitution: Formation of various substituted cyclopropanol derivatives.
Scientific Research Applications
1-(2-Bromothiazol-4-yl)cyclopropan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromothiazol-4-yl)cyclopropan-1-ol is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorothiazol-4-yl)cyclopropan-1-ol: Similar structure but with a chlorine atom instead of bromine.
1-(2-Fluorothiazol-4-yl)cyclopropan-1-ol: Similar structure but with a fluorine atom instead of bromine.
1-(2-Iodothiazol-4-yl)cyclopropan-1-ol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
1-(2-Bromothiazol-4-yl)cyclopropan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can lead to different chemical and biological properties .
Properties
Molecular Formula |
C6H6BrNOS |
---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
1-(2-bromo-1,3-thiazol-4-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C6H6BrNOS/c7-5-8-4(3-10-5)6(9)1-2-6/h3,9H,1-2H2 |
InChI Key |
JXMLAOWSKKXWHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CSC(=N2)Br)O |
Origin of Product |
United States |
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